molecular formula C21H46BrNO2 B1611314 N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide CAS No. 42474-90-8

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide

Cat. No. B1611314
CAS RN: 42474-90-8
M. Wt: 424.5 g/mol
InChI Key: RHXATNSNLADPMN-UHFFFAOYSA-M
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Description

“N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide” is a quaternary ammonium salt . It’s a type of compound that has high surface activity . This compound is related to N,N-bis(2-hydroxyethyl)ethylenediamine, which has a linear formula of HOCH2CH2NHCH2CH2NHCH2CH2OH .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, N,N-bis(2-hydroxyethyl)alkylamide was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . Another study showed the synthesis of N,N-bis(2-hydroxyethyl)alkylamide from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .


Chemical Reactions Analysis

The interaction mechanism of a similar compound, N,N-bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride, on the surfaces of quartz and hematite was studied by zeta potential measurement, X-ray photoelectron spectroscopy (XPS), and Fourier transforms infrared spectroscopy (FTIR). The results indicated that the adsorption of this compound on hematite and quartz surfaces were mainly dependent on hydrogen bonding and electrostatic interaction .

Scientific Research Applications

Spermicidal and Anti-HIV Properties

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide and related compounds have been studied for their spermicidal and anti-HIV properties. Research by Wong et al. (2002) demonstrated that these compounds exhibit both spermicidal and virucidal activity, suggesting their potential as topical contraceptive microbicides (Wong et al., 2002).

Corrosion Inhibition

This chemical has been explored for its role as a corrosion inhibitor. Hegazy et al. (2015) found that a novel gemini surfactant, related to N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide, acts as an effective corrosion inhibitor for carbon steel in acidic solutions. This application is significant for protecting industrial materials (Hegazy et al., 2015).

Fluorescent and Colorimetric pH Probe

In 2020, Diana et al. developed a water-soluble fluorescent and colorimetric pH probe using a compound similar to N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide. This probe can potentially be used for real-time pH sensing in various applications, including intracellular pH imaging (Diana et al., 2020).

Polymerized Surfactant Vesicles

Tundo et al. (1982) researched on polymerized surfactant vesicles using compounds similar to N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide. These vesicles have enhanced stability and reduced permeability, which are useful in drug delivery and other biomedical applications (Tundo et al., 1982).

Dental Restoratives

In the field of dental medicine, compounds related to N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide have been synthesized for use in polymeric dental restoratives. These materials show potential in controlling microbial growth and remineralizing tooth surfaces, as studied by Bienek et al. (2018) (Bienek et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, N,N-bis(2-hydroxyethyl)ethylenediamine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . A safety assessment of another related compound, N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, was conducted for its use in food contact materials .

properties

IUPAC Name

hexadecyl-bis(2-hydroxyethyl)-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2,18-20-23)19-21-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXATNSNLADPMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567762
Record name N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide

CAS RN

42474-90-8
Record name N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Katritzky, LM Pacureanu, SH Slavov… - Computers & Chemical …, 2009 - Elsevier
Linear and nonlinear predictive models are derived for 50 ammonium and quaternary pyridinium cationic surfactants. Multilinear models were developed for both the first and second …
Number of citations: 38 www.sciencedirect.com

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